molecular formula C17H17Cl2N3O3S B2674528 2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide CAS No. 903815-50-9

2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide

Cat. No.: B2674528
CAS No.: 903815-50-9
M. Wt: 414.3
InChI Key: QIGMMBYMXURSOB-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its complex structure, which includes dichlorophenoxy and methoxyphenyl groups, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with thiosemicarbazide and 4-methoxyaniline under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the formulation of herbicides and pesticides due to its ability to interfere with plant growth.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide involves its interaction with specific molecular targets. In plants, it acts as a growth regulator by mimicking natural plant hormones, leading to uncontrolled growth and eventually plant death. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular functions and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid (2,4-D): A widely used herbicide with a simpler structure.

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with similar applications.

    3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil): Used in agriculture for weed control.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide is unique due to its complex structure, which allows for a broader range of chemical reactions and applications compared to simpler compounds like 2,4-D and MCPA. Its additional functional groups provide opportunities for further chemical modifications and enhanced biological activity.

Properties

IUPAC Name

1-[2-(2,4-dichlorophenoxy)propanoylamino]-3-(4-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O3S/c1-10(25-15-8-3-11(18)9-14(15)19)16(23)21-22-17(26)20-12-4-6-13(24-2)7-5-12/h3-10H,1-2H3,(H,21,23)(H2,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGMMBYMXURSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=S)NC1=CC=C(C=C1)OC)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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